molecular formula C12H7N3O4 B14414791 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione CAS No. 82241-24-5

2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione

Cat. No.: B14414791
CAS No.: 82241-24-5
M. Wt: 257.20 g/mol
InChI Key: MAOQAZSDLZKCJJ-UHFFFAOYSA-N
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Description

2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione is a heterocyclic compound that belongs to the class of pyrimido[5,4-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[5,4-d][1,3]oxazine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases, leading to the modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and biological activities.

Properties

CAS No.

82241-24-5

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

2-phenyl-5H-pyrimido[5,4-d][1,3]oxazine-4,6,8-trione

InChI

InChI=1S/C12H7N3O4/c16-9-7-8(14-12(18)15-9)11(17)19-10(13-7)6-4-2-1-3-5-6/h1-5H,(H2,14,15,16,18)

InChI Key

MAOQAZSDLZKCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)NC(=O)NC3=O

Origin of Product

United States

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